molecular formula C22H28N2O6 B3056938 N,N'-BIS-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-OXALAMIDE CAS No. 75370-77-3

N,N'-BIS-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-OXALAMIDE

Cat. No.: B3056938
CAS No.: 75370-77-3
M. Wt: 416.5 g/mol
InChI Key: OYPZAALXAQAFMY-UHFFFAOYSA-N
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Description

N,N’-BIS-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-OXALAMIDE is an organic compound characterized by the presence of two 3,4-dimethoxyphenyl groups attached to an oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-BIS-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-OXALAMIDE typically involves the reaction of 3,4-dimethoxybenzylamine with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of 3,4-dimethoxybenzylamine by the reduction of 3,4-dimethoxybenzaldehyde.

    Step 2: Reaction of 3,4-dimethoxybenzylamine with oxalyl chloride in the presence of a base such as triethylamine to form the desired oxalamide.

Industrial Production Methods

Industrial production of N,N’-BIS-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-OXALAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-BIS-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-OXALAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxalamide core can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N,N’-BIS-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-OXALAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-BIS-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-OXALAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-BIS-(3,4-DIMETHOXYBENZYLIDENE)ETHANE-1,2-DIAMINE: A Schiff-base ligand with similar structural features.

    N,N’-BIS-(3,4-DIMETHOXYBENZYL)OXALAMIDE: A related oxalamide derivative with different substituents.

Uniqueness

N,N’-BIS-(2-(3,4-DIMETHOXY-PHENYL)-ETHYL)-OXALAMIDE is unique due to its specific substitution pattern and the presence of an oxalamide core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

75370-77-3

Molecular Formula

C22H28N2O6

Molecular Weight

416.5 g/mol

IUPAC Name

N',N'-bis[2-(3,4-dimethoxyphenyl)ethyl]oxamide

InChI

InChI=1S/C22H28N2O6/c1-27-17-7-5-15(13-19(17)29-3)9-11-24(22(26)21(23)25)12-10-16-6-8-18(28-2)20(14-16)30-4/h5-8,13-14H,9-12H2,1-4H3,(H2,23,25)

InChI Key

OYPZAALXAQAFMY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN(CCC2=CC(=C(C=C2)OC)OC)C(=O)C(=O)N)OC

Pictograms

Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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